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Compound of Interest

Compound Name: Ethyl 3-Hydroxybutyrate

Cat. No.: B144787

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral
building block, (R)-Ethyl 3-hydroxybutyrate. The information presented herein is intended to
support research, development, and quality control activities where this molecule is utilized.
The guide includes tabulated spectroscopic data for easy reference, detailed experimental
protocols for data acquisition, and a visual representation of the general experimental workflow.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from *H NMR, 13C NMR, Infrared (IR)
Spectroscopy, and Mass Spectrometry for (R)-Ethyl 3-hydroxybutyrate.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: *H NMR Spectroscopic Data for (R)-Ethyl 3-hydroxybutyrate

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b144787?utm_src=pdf-interest
https://www.benchchem.com/product/b144787?utm_src=pdf-body
https://www.benchchem.com/product/b144787?utm_src=pdf-body
https://www.benchchem.com/product/b144787?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b144787?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

Chemical

Coupling

. L Number of . Data
Shift (8) Multiplicity Constant Assighment
Protons Source
ppm (J) Hz
[Organic
1.15 d 6.5 3H CHs-CH(OH) Syntheses
Procedure]
[Organic
1.28 t 7.0 3H O-CH2-CHs Syntheses
Procedure]
[Organic
-CH(OH)-
2.35 d 6.5 2H Syntheses
CH.-
Procedure]
[Organic
3.15 S 1H -OH Syntheses
Procedure]
[Organic
4.05 q 7.0 2H O-CH2-CHs Syntheses
Procedure]
[Organic
4.15 m 1H CHs-CH(OH) Syntheses
Procedure]
Solvent: CCla

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: 3C NMR Spectroscopic Data for (R)-Ethyl 3-hydroxybutyrate
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Chemical Shift (6) ppm Assignment Data Source

[SUPPORTING
14.0 O-CH2-CHs INFORMATION - The Royal
Society of Chemistry]

[SUPPORTING
22.3 CHs-CH(OH) INFORMATION - The Royal
Society of Chemistry]

[SUPPORTING
42.7 -CH(OH)-CHz2- INFORMATION - The Royal
Society of Chemistry]

[SUPPORTING
60.6 O-CH2-CHs INFORMATION - The Royal
Society of Chemistry]

[SUPPORTING
64.2 CHs-CH(OH) INFORMATION - The Royal
Society of Chemistry]

[SUPPORTING
172.9 C=0 INFORMATION - The Royal
Society of Chemistry]

Solvent: CDCIs [SUPPORTING INFORMATION - The Royal Society of Chemistry]

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data for (R)-Ethyl 3-hydroxybutyrate
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Functional Group
Wavenumber (cm~12) . Data Source
Assignment

[Organic Syntheses

3440 O-H stretch (alcohol)

Procedure]

[Organic Syntheses
2980 C-H stretch (alkane)

Procedure]

[Organic Syntheses
1730 C=0 stretch (ester)

Procedure]

[Organic Syntheses
1375 C-H bend (alkane)

Procedure]

[Organic Syntheses
1300 C-O stretch (ester)

Procedure]

[Organic Syntheses
1180 C-0 stretch (ester)

Procedure]

[Organic Syntheses
1030 C-O stretch (alcohol)

Procedure]

Sample Preparation: Film [Organic Syntheses Procedure]

Mass Spectrometry

Table 4: Mass Spectrometry Data for (R)-Ethyl 3-hydroxybutyrate (Electron lonization)
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Relative Intensity

m/z Putative Fragment Data Source
(%)
[M - OCH2CHs]* or [Ethyl 3-
87 99.99
[CH3CH(OH)CH2CO]*  Hydroxybutyrate
[Ethyl 3-
70 86.70 [M - C2HsOH - H20]*
Hydroxybutyrate
[Ethyl 3-
88 39.20 [M - C2H4O]*
Hydroxybutyrate
[Ethyl 3-
117 36.20 [M - CHs]*
Hydroxybutyrate
[Ethyl 3-
99 26.30 [M - CHsCHOH]*
Hydroxybutyrate

lonization Method: Electron lonization (El) [Ethyl 3-Hydroxybutyrate | C6H1203 | CID 62572 -
PubChem]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited. These
represent general best practices and should be adapted based on the specific instrumentation
and experimental goals.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 13C NMR

e Sample Preparation:
o Accurately weigh 5-10 mg of (R)-Ethyl 3-hydroxybutyrate.

o Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCls or
CCla) in a clean, dry NMR tube.
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o Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical
shift referencing (0O ppm).

o Cap the NMR tube and gently invert to ensure a homogeneous solution.

e Instrument Setup:

[e]

Insert the NMR tube into the spectrometer's probe.

o

Lock the spectrometer onto the deuterium signal of the solvent.

[¢]

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and
symmetrical lock signal.

[¢]

Tune and match the probe for the desired nucleus (*H or 13C).
o Data Acquisition:

o For *H NMR:

Set the spectral width to approximately 15 ppm.

Use a pulse angle of 30-45 degrees.

Set the acquisition time to 2-4 seconds and the relaxation delay to 1-5 seconds.

Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise
ratio.

o For 3C NMR:
» Set the spectral width to approximately 220 ppm.

» Employ a proton-decoupled pulse sequence to simplify the spectrum to singlets for each
carbon.

» Use a pulse angle of 30-45 degrees.
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» Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more)
and a longer relaxation delay (2-5 seconds) are typically required.

» Data Processing:

o

Apply a Fourier transform to the acquired free induction decay (FID).

[e]

Phase the resulting spectrum to ensure all peaks are in the absorptive mode.

Perform baseline correction to obtain a flat baseline.

o

[¢]

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

[e]

Integrate the signals in the *H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) - FTIR
e Sample Preparation:

o (R)-Ethyl 3-hydroxybutyrate is a liquid, so it can be analyzed directly with minimal
preparation.

o Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a soft
tissue dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry
completely.

e Instrument Setup:

o Collect a background spectrum of the clean, empty ATR crystal. This will be subtracted
from the sample spectrum to remove contributions from the instrument and atmosphere
(e.g., COz2 and water vapor).

o Data Acquisition:

o Place a small drop of (R)-Ethyl 3-hydroxybutyrate onto the center of the ATR crystal,
ensuring complete coverage of the crystal surface.
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o Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-
to-noise ratio. The typical spectral range is 4000-400 cm™1.

» Data Processing:

o The instrument software will automatically subtract the background spectrum from the
sample spectrum.

o The resulting spectrum can be analyzed for the presence of characteristic absorption
bands corresponding to specific functional groups.

Mass Spectrometry

Electron lonization (EI) - Mass Spectrometry (MS)
o Sample Introduction:

o (R)-Ethyl 3-hydroxybutyrate is a volatile liquid, making it suitable for introduction via a
gas chromatograph (GC-MS) or a direct insertion probe.

o For GC-MS, a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or
ethyl acetate) is injected into the GC, where it is vaporized and separated from the solvent
before entering the mass spectrometer.

o For a direct insertion probe, a small amount of the liquid is applied to the probe tip, which
is then inserted into the ion source and heated to vaporize the sample.

e |onization:

o In the ion source, the gaseous sample molecules are bombarded with a beam of high-
energy electrons (typically 70 eV).

o This bombardment causes the ejection of an electron from the molecule, forming a
positively charged molecular ion (M+e) and various fragment ions.

e Mass Analysis:
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o The generated ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-

flight analyzer).
o The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
o Detection and Data Processing:
o The separated ions are detected, and their abundance is recorded.
o The resulting mass spectrum is a plot of relative ion abundance versus m/z.

o The spectrum is analyzed to identify the molecular ion peak and interpret the
fragmentation pattern to elucidate the structure of the molecule.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining the spectroscopic data

described in this guide.

Spectroscopic Analysis Data Processing & Analysis

Mass Spectrometry - Mass Spectrum
(El) " | (m/z, Fragmentation)
Sample Preparation T Final‘?utput
. N = |R Spectroscopy - IR Spectrum .
(R)-Ethyl 3-hydroxybutyrate - (CTIR-ATR) ™| (Absorption Bands) Technical Data Sheet

NMR Spectroscopy NMR Spectra

(*H & 13C) (Chemical Shift, Coupling)

Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis.
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 To cite this document: BenchChem. [Spectroscopic Profile of (R)-Ethyl 3-hydroxybutyrate: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b144787#r-ethyl-3-hydroxybutyrate-spectroscopic-
data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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